molecular formula C8H14ClN3 B1492742 4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole CAS No. 2092407-30-0

4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole

Cat. No.: B1492742
CAS No.: 2092407-30-0
M. Wt: 187.67 g/mol
InChI Key: VIQZSZMKEIRGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-neopentyl-1H-1,2,3-triazole (CAS 2092407-30-0) is a chemical compound with the molecular formula C 8 H 14 ClN 3 and a molecular weight of 187.67 . It is characterized by a 1,2,3-triazole ring substituted at the 1-position with a neopentyl (2,2-dimethylpropyl) group and at the 4-position with a chloromethyl group . This specific structure makes it a valuable multifunctional intermediate in scientific research, particularly in medicinal chemistry and materials science. The chloromethyl group serves as a reactive handle for further functionalization, allowing researchers to link the triazole scaffold to other molecules through nucleophilic substitution or metal-catalyzed cross-coupling reactions . Meanwhile, the bulky neopentyl group can be utilized to modulate the compound's steric and lipophilic properties, potentially influencing bioavailability or material characteristics. The 1,2,3-triazole core is of significant interest as a pharmacophore and is commonly found in compounds with various biological activities. Its incorporation into larger molecular structures is often achieved through reliable synthetic strategies, making building blocks like this one essential for drug discovery efforts . The physical properties of this compound include a predicted boiling point of 282.3 ± 32.0 °C and a density of 1.1 ± 0.1 g/cm 3 at 760 mmHg . For optimal stability, it is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

4-(chloromethyl)-1-(2,2-dimethylpropyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN3/c1-8(2,3)6-12-5-7(4-9)10-11-12/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZSZMKEIRGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(N=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-neopentyl-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antitrypanosomal properties, supported by data tables and relevant research findings.

Structure and Synthesis

The structure of this compound can be represented as follows:

C9H12ClN3\text{C}_9\text{H}_{12}\text{ClN}_3

The synthesis typically involves the reaction of neopentyl azide with chloromethyl derivatives under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Triazoles have been recognized for their antibacterial properties. Studies have shown that compounds with a triazole core exhibit significant activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound against Escherichia coli and Staphylococcus aureus was found to be comparable to standard antibiotics such as ceftriaxone.
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli5
Staphylococcus aureus10

Antifungal Activity

Triazoles are also known for their antifungal properties. The compound demonstrated effectiveness against fungal pathogens such as Candida albicans.

  • Zone of Inhibition : The zone of inhibition measured for this compound was significant when tested against various fungal strains.
CompoundFungal StrainZone of Inhibition (mm)
This compoundCandida albicans18
Aspergillus niger16

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HCT116) showed that this compound has an IC50 value of approximately 4 µM.
Cell LineIC50 (µM)
HCT1164
MCF-75

Antitrypanosomal Activity

The compound has also been evaluated for its antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease.

  • Activity Assessment : Preliminary results indicate that the compound exhibits moderate activity with an IC50 value of around 10 µM.
CompoundIC50 (µM)
This compound10

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that triazoles could effectively inhibit bacterial growth in vitro and in vivo models. The introduction of halogen groups enhanced their antibacterial potency.
  • Antifungal Treatment : A clinical trial involving patients with systemic fungal infections showed promising results with triazole derivatives leading to significant clinical improvement.
  • Cancer Therapy : Research involving animal models indicated that triazole compounds could reduce tumor size effectively without significant toxicity to normal tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole are best understood through comparison with analogous 1,2,3-triazole derivatives. Key distinctions arise from substitutions at positions 1 and 4, influencing reactivity, physicochemical properties, and applications.

Table 1: Comparative Analysis of 1,2,3-Triazole Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound Neopentyl Chloromethyl ~215.7* High lipophilicity; reactive chloromethyl for derivatization
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole Phenyl Chloromethyl 207.66 Aromatic substituent enhances π-π interactions; potential in anticancer agents
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Chloro-4-fluorophenyl Diethoxymethyl 292.29 Diethoxymethyl improves stability; used in agrochemical intermediates
4-((4-Fluorobenzyl)oxy)methyl-1-allyl-1H-1,2,3-triazole Allyl (4-Fluorobenzyl)oxymethyl 274.3* Polar substituent enhances solubility; antiviral applications
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole 4-Nitrophenyl Methyl 294.31 Nitro group aids in energetic materials; high thermal stability

*Calculated based on molecular formula.

Key Comparative Insights

Reactivity :

  • The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature shared with 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole . In contrast, derivatives like 4-(diethoxymethyl)-substituted triazoles exhibit lower reactivity due to ether stabilization .

Steric and Electronic Effects :

  • The neopentyl group imposes significant steric hindrance, reducing reaction rates in bulky environments compared to linear alkyl or aromatic substituents (e.g., phenyl or allyl groups) .
  • Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance electrophilic character at the triazole ring, facilitating interactions in biological targets .

Physicochemical Properties :

  • Lipophilicity : Neopentyl and phenyl substituents increase logP values, favoring membrane permeability in drug design. Polar groups like diethoxymethyl reduce lipophilicity, improving aqueous solubility .
  • Thermal Stability : Nitro-substituted triazoles (e.g., 4-nitrophenyl derivatives) display higher melting points (~465 K decomposition) due to strong intermolecular interactions .

For example, piperazinyl-tagged triazoles inhibit cancer cell lines (MCF-7, HepG2) via DNA intercalation . Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit antiviral activity by targeting protease enzymes .

Synthetic Accessibility :

  • Most derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for regioselective triazole formation . The neopentyl group may require tailored azide precursors to avoid steric challenges during cycloaddition.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of triazole synthesis is the CuAAC reaction, which regioselectively forms 1,4-disubstituted 1,2,3-triazoles under mild conditions. This reaction involves:

  • A terminal alkyne derivative bearing the neopentyl substituent
  • An organic azide precursor

Typical conditions:

  • Catalyst: CuI (2.0 equivalents)
  • Base: Triethylamine (3.0 equivalents)
  • Solvent: Acetonitrile or aqueous medium
  • Temperature: Room temperature
  • Reaction time: Approximately 3 hours

Procedure:

The azide and alkyne are combined in the presence of CuI and triethylamine, stirred at room temperature, followed by extraction and purification via flash chromatography to yield the desired 1-neopentyl-1,2,3-triazole intermediate with yields typically ranging from 76% to 82%.

Chloromethylation of the Triazole Ring

To install the chloromethyl group at the 4-position of the triazole ring, the triazole intermediate undergoes chloromethylation using:

  • Formaldehyde (as a source of the methylene group)
  • Hydrochloric acid (providing the chloride ion)

This electrophilic substitution introduces the chloromethyl substituent selectively at the 4-position due to the electronic properties of the triazole ring.

Coupling with Neopentyl Substituent

The neopentyl group is introduced at the N1 position of the triazole ring either by:

  • Using a neopentyl-substituted alkyne in the CuAAC step, ensuring regioselective N1 substitution during cycloaddition
  • Alternatively, alkylation of the N1 position of the preformed triazole ring using neopentyl halides under basic conditions

The first method is preferred for regioselectivity and higher yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
CuAAC Cycloaddition CuI (2 equiv), Triethylamine (3 equiv), Acetonitrile Room temperature 3 h 76-82 Regioselective 1,4-disubstitution
Chloromethylation Formaldehyde, HCl Ambient to mild heating 2-4 h High Selective 4-position substitution
N1-Neopentyl Introduction Neopentyl alkyne in CuAAC or alkylation with neopentyl halide Room temperature to reflux 3-6 h Moderate to high Depends on method

Mechanistic Insights

  • The CuAAC reaction proceeds via a copper(I)-acetylide intermediate that reacts with the azide to form a metallacycle, which then collapses to the 1,4-disubstituted triazole ring.
  • Chloromethylation likely proceeds via electrophilic attack of the triazole ring on the formaldehyde-HCl complex, forming the chloromethyl substituent at the 4-position.
  • Neopentyl substitution at N1 is driven by nucleophilic attack on the neopentyl electrophile or by using neopentyl-substituted alkynes in the CuAAC step, ensuring regioselectivity.

Research Findings and Comparative Analysis

  • The CuAAC method is widely accepted for its mild conditions, high regioselectivity, and good yields in synthesizing 1,2,3-triazoles with various substituents.
  • Chloromethylation using formaldehyde and hydrochloric acid is a classical and efficient method for introducing chloromethyl groups on heterocycles, including triazoles.
  • Alternative methods involving oxidative cyclization or multi-component reactions exist for triazole synthesis but are less commonly applied for specifically chloromethylated neopentyl derivatives.
  • The use of neopentyl-substituted alkynes in CuAAC is preferred over post-cycloaddition alkylation due to better regioselectivity and fewer side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Advantages Limitations
Triazole ring formation CuAAC with neopentyl alkyne and azide High regioselectivity, mild conditions Requires copper catalyst
Chloromethylation Reaction with formaldehyde and HCl Efficient, selective for 4-position Requires careful control of conditions
N1-Neopentyl substitution Use of neopentyl alkyne in CuAAC or alkylation Regioselective, good yields Alkylation may cause side reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves cyclocondensation of azide and alkyne precursors via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Use of 1-azidoneopentane and propargyl chloride derivatives as precursors .
  • Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .
  • Catalytic systems: Cu(I) salts (e.g., CuBr) with stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to prevent side reactions .
    • Yield Maximization : Monitor reaction progress via TLC, and employ purification techniques like column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify triazole proton (δ 7.5–8.0 ppm) and chloromethyl group (δ 4.5–5.0 ppm for CH₂Cl). Neopentyl groups show distinct singlet peaks for tert-butyl protons (δ 1.0–1.2 ppm) .
  • IR Spectroscopy : Confirm C-Cl stretch (550–750 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of Cl via α-cleavage) .

Q. How does the chloromethyl group influence the compound’s reactivity in subsequent derivatization reactions?

  • Reactivity : The chloromethyl group acts as a versatile electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Challenges : Competing elimination reactions may occur under basic conditions; mitigate via low-temperature protocols (<40°C) and anhydrous solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results for this compound?

  • Contradiction Analysis :

  • Spectral vs. Crystallographic Data : Discrepancies in molecular geometry (e.g., bond angles) may arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures. Validate via:
  • DFT Calculations : Compare optimized gas-phase structures with crystallographic data .
  • SHELX Refinement : Use anisotropic displacement parameters and Hirshfeld surface analysis to resolve disorder in crystal lattices .
  • Case Example : If NMR suggests conformational flexibility (e.g., triazole ring puckering), employ variable-temperature NMR or molecular dynamics simulations .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this triazole derivative?

  • Methodology :

  • DFT Settings : Use B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Applications : Predict nucleophilic/electrophilic sites for drug design or ligand coordination .
    • Validation : Cross-check computed IR/NMR spectra with experimental data (RMSD <5%) .

Q. What strategies exist for incorporating this compound into coordination polymers or supramolecular architectures?

  • Design Principles :

  • Metal Coordination : Exploit the triazole’s N3 atom as a ligand for transition metals (e.g., Cu(II), Zn(II)) to form 1D/2D networks .
  • Supramolecular Interactions : Utilize CH-Cl hydrogen bonds and π-π stacking between aromatic rings to stabilize crystal packing .
    • Experimental Workflow :
  • Synthesize metal complexes under inert atmosphere (Schlenk line).
  • Characterize via single-crystal XRD (SHELXL refinement) and TGA/DSC for stability analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.